molecular formula C32H35N3O6 B587671 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine CAS No. 195535-75-2

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine

Cat. No.: B587671
CAS No.: 195535-75-2
M. Wt: 557.647
InChI Key: KMQGVQQVTVATBT-PKZQBKLLSA-N
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Description

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-ethylcytidine is a synthetic nucleoside analog. It is structurally derived from cytidine, a nucleoside that is a fundamental component of RNA. This compound is modified at the 5’ and 2’ positions, which can significantly alter its chemical properties and biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-ethylcytidine typically involves multiple steps:

    Protection of the Hydroxyl Groups: The hydroxyl groups of the deoxycytidine are protected using a bis(4-methoxyphenyl)phenylmethyl (DMT) group.

    N-Ethylation: The amino group at the 4-position of the cytidine base is ethylated using ethylating agents such as ethyl iodide in the presence of a base like sodium hydride.

    Deprotection: The protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the compound.

    Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures, including HPLC and NMR analysis.

Chemical Reactions Analysis

Types of Reactions

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-ethylcytidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethyl iodide in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the nucleoside.

    Reduction: Reduced forms of the nucleoside.

    Substitution: Ethylated derivatives.

Scientific Research Applications

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-ethylcytidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified oligonucleotides.

    Biology: Studied for its potential role in modifying genetic material and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of synthetic DNA and RNA for research and therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxycytidine: Similar structure but lacks the N-ethyl modification.

    5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-methylcytidine: Similar but with a methyl group instead of an ethyl group.

Uniqueness

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-ethylcytidine is unique due to its specific modifications, which can enhance its stability and alter its biological activity compared to other nucleoside analogs. These modifications can make it more effective in certain applications, such as antiviral therapies or as a tool in genetic research.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research, offering potential for significant advancements in medicine and biotechnology.

Properties

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-(ethylamino)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N3O6/c1-4-33-29-18-19-35(31(37)34-29)30-20-27(36)28(41-30)21-40-32(22-8-6-5-7-9-22,23-10-14-25(38-2)15-11-23)24-12-16-26(39-3)17-13-24/h5-19,27-28,30,36H,4,20-21H2,1-3H3,(H,33,34,37)/t27-,28+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQGVQQVTVATBT-PKZQBKLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747178
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-ethylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195535-75-2
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-ethylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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